molecular formula C13H13NO2 B7995831 2-(3,4-Dimethoxyphenyl)pyridine

2-(3,4-Dimethoxyphenyl)pyridine

Cat. No.: B7995831
M. Wt: 215.25 g/mol
InChI Key: GDTGFWRUXZQNHK-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)pyridine is an organic compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)pyridine typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable pyridine precursor. One common method is the condensation of 3,4-dimethoxybenzaldehyde with 2-pyridylacetonitrile in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an ethanol solvent under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)pyridine in biological systems involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound may also interact with specific enzymes and proteins, inhibiting their activity and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)thiazole
  • 2-(3,4-Dimethoxyphenyl)imidazole
  • 2-(3,4-Dimethoxyphenyl)benzimidazole

Uniqueness

2-(3,4-Dimethoxyphenyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-15-12-7-6-10(9-13(12)16-2)11-5-3-4-8-14-11/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTGFWRUXZQNHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The intermediate 4-(3,4-dimethoxyphenyl)pyridine and its isomeric 3-(3,4-dimethoxyphenyl)pyridine and 2-(3,4-dimethoxyphenyl)pyridine were prepared as follows. To a stirred mixture cooled in an ice-salt bath and containing 200 g. of 4-aminoveratrole, 400 ml. of concentrated hydrochloric acid and 100 ml. of water was added a solution containing 102 g. of sodium nitrite in 180 ml. of water over a two hour period, while maintaining a reaction temperature below 5° C. during this addition. The reaction mixture was stirred further for an additional fifteen minutes and then added slowly over a period of about two and one-half hours to 2 l. of stirred pyridine preheated to 40° C., keeping the internal temperature between 45°-55° C. The mixture was then heated on A steam bath for one hour, allowed to stand at room temperature overnight (about fifteen hours) and then the solvent was distilled off in vacuo on a steam bath. To the residue was added 400 ml. of concentrated hydrochloric acid and 600 ml. of water and the mixture was slurried well. The mixture was extracted with three 600 ml. portions of chloroform. The aqueous layer was treated with decolorizing charcoal and filtered. The filtrate was made basic by adding aqueous ammonia and the oily product that separated was extracted with chloroform. The chloroform was distilled off in vacuo to yield 165.7 g. of an oily product, which consisted of a mixture of the three isomeric 4-, 3-, and 2-(3,4-dimethoxyphenyl)pyridines. These three isomers were separated by chromatography using 2 kg. of silica gel column set in a 2 l. sintered glass funnel successively using by volume 1:1 n-hexane-ether, ether alone and than 2% methanol in ether. Evaporation of the ether eluate yielded 67.8 g. of 2-(3,4-dimethoxyphenyl)pyridine, m.p. 76°- 78° C. Evaporation of the 2% methanol-in-ether eluate yielded a mixture of the 3- and 4-isomers, 45.6 g., as a semi-solid, which was crystallized from ether to produce 24.8 g. of 4-(3,4-dimethoxyphenyl)pyridine, m.p. 101°-103° C. The mother liquor was combined with another faction which contained a mixture of 30.8 g. of the 2-, 3-, and 4-isomers as a red oil and the mixture was rechromatographed as above. There was then obtained another 15 g. of the 2-isomer and the remaining mixture, predominantly the 3-isomer, was dissolved in 6N HCl, 300 ml., and the solution treated with decolorizing charcoal. The filtrate was concentrated on a rotary-evaporator to yield a greenish residue, which was recrystallized from isopropyl alcohol to produce 33 g. of 3-(3,4-dimethoxyphenyl)pyridine hydrochloride, m.p. 198°-200° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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